molecular formula C31H49N5O2 B1194913 2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine

2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine

Cat. No. B1194913
M. Wt: 523.77
InChI Key: ATORKVYCKKBNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC0737 is a negative control of UNC0638

Scientific Research Applications

Potential as a CCR4 Antagonist

2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine and its derivatives have shown promise as CC chemokine receptor-4 (CCR4) antagonists. This is significant because CCR4 antagonists can inhibit human and mouse chemotaxis, which could be beneficial in treating conditions like inflammation. For instance, one derivative demonstrated anti-inflammatory activity in a murine model of acute dermatitis (Yokoyama et al., 2009).

Synthesis and Characterization

The synthesis and characterization of derivatives of this compound have been explored, revealing a variety of compounds with different substituents. These studies are crucial for understanding the compound's properties and potential applications. One such study involved synthesizing four compounds and analyzing their structures using IR, 1H NMR, 13C NMR, MS, and elemental analysis (Heping Yan & Gui-ping Ouyang, 2013).

Antitumor Properties

Some derivatives have shown antitumor properties. For example, a variety of 4-(N-substituted benzothiazolyl) amino-7-methoxy-6-(3-morpholinopropoxy) quinazoline derivatives synthesized were tested for in vitro cytotoxic activity, indicating potential as anticancer agents (N. Dave et al., 2012).

Potential in Antimalarial Drug Development

The compound and its derivatives have been part of the quest for potent antimalarial drugs. The synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines, including a derivative of this compound, have shown high antimalarial activity. This makes them promising leads for antimalarial drug development (Yuki Mizukawa et al., 2021).

properties

Product Name

2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine

Molecular Formula

C31H49N5O2

Molecular Weight

523.77

IUPAC Name

2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine

InChI

InChI=1S/C31H49N5O2/c1-23(2)36-18-13-25(14-19-36)34(3)31-26-21-28(37-4)29(38-20-10-17-35-15-8-9-16-35)22-27(26)32-30(33-31)24-11-6-5-7-12-24/h21-25H,5-20H2,1-4H3

InChI Key

ATORKVYCKKBNTF-UHFFFAOYSA-N

SMILES

CN(C1CCN(C(C)C)CC1)C2=C3C=C(OC)C(OCCCN4CCCC4)=CC3=NC(C5CCCCC5)=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UNC0737;  UNC 0737;  UNC-0737

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
Reactant of Route 2
2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
Reactant of Route 3
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2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine

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